tert-butylN-[2-(2-bromoethyl)phenyl]carbamate
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Overview
Description
tert-ButylN-[2-(2-bromoethyl)phenyl]carbamate: is an organic compound that features a tert-butyl group, a bromoethyl group, and a phenylcarbamate moiety. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butylN-[2-(2-bromoethyl)phenyl]carbamate typically involves the reaction of 2-bromoethylamine hydrobromide with di-tert-butyl dicarbonate in the presence of a base such as potassium bisulfate. The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-ButylN-[2-(2-bromoethyl)phenyl]carbamate can undergo nucleophilic substitution reactions where the bromo group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various products.
Hydrolysis: The carbamate group can be hydrolyzed to produce the corresponding amine and carbon dioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, nitriles, and thiols.
Oxidation Products: Oxidized derivatives such as alcohols or carboxylic acids.
Reduction Products: Reduced forms like amines.
Scientific Research Applications
Chemistry: tert-ButylN-[2-(2-bromoethyl)phenyl]carbamate is used as a building block in the synthesis of more complex organic molecules. It is particularly useful in the preparation of fluorinated spacers and other functionalized compounds .
Biology and Medicine: In medicinal chemistry, this compound serves as an intermediate in the synthesis of pharmaceuticals. It is used to create molecules that can act as enzyme inhibitors or receptor modulators .
Industry: The compound is employed in the production of specialty chemicals and materials. It is used in the synthesis of polymers and other advanced materials that require specific functional groups .
Mechanism of Action
The mechanism of action of tert-butylN-[2-(2-bromoethyl)phenyl]carbamate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The bromoethyl group can participate in substitution reactions, while the carbamate moiety can undergo hydrolysis. These reactions enable the compound to interact with different molecular targets and pathways, making it versatile in synthetic applications .
Comparison with Similar Compounds
tert-Butyl (2-bromoethyl)carbamate: Similar in structure but lacks the phenyl group.
tert-Butyl (4-(bromomethyl)phenyl)carbamate: Similar but with a different substitution pattern on the phenyl ring
Uniqueness: tert-ButylN-[2-(2-bromoethyl)phenyl]carbamate is unique due to its specific combination of functional groups, which provides distinct reactivity and versatility in synthetic applications. The presence of both the bromoethyl and phenylcarbamate groups allows for a wide range of chemical transformations .
Properties
Molecular Formula |
C13H18BrNO2 |
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Molecular Weight |
300.19 g/mol |
IUPAC Name |
tert-butyl N-[2-(2-bromoethyl)phenyl]carbamate |
InChI |
InChI=1S/C13H18BrNO2/c1-13(2,3)17-12(16)15-11-7-5-4-6-10(11)8-9-14/h4-7H,8-9H2,1-3H3,(H,15,16) |
InChI Key |
XSCOAMWNMCCMNS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC=C1CCBr |
Origin of Product |
United States |
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